Cyclopentadecanone

Description

Structure

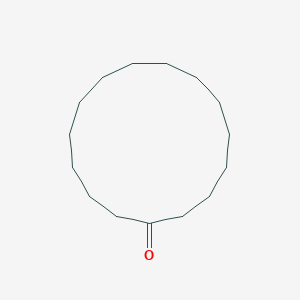

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentadecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOIQJGOYGSIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=O)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047141 | |

| Record name | Cyclopentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-72-7 | |

| Record name | Cyclopentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTADECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentadecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentadecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T09G246LET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentadecanone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadecanone, a macrocyclic ketone, is a compound of significant interest, primarily owing to its extensive use as a synthetic musk in the fragrance and perfumery industries. Its characteristic musky odor has made it a valuable substitute for natural musk. Beyond its olfactory properties, its large ring structure presents an interesting scaffold for chemical modifications, making it a subject of study in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a 15-membered cyclic ketone.[1] Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₈O | [1][2][3] |

| Molecular Weight | 224.38 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid or waxy substance | [5] |

| Odor | Mild, slightly sweet, and musk-like | [5] |

| Melting Point | 63-65 °C | [3][6] |

| Boiling Point | 338.3 °C at 760 mmHg; 120 °C at 0.3 mmHg | [3][6] |

| Density | 0.9 ± 0.1 g/cm³; 0.897 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | [5][7] |

| CAS Number | 502-72-7 | [2][3] |

| IUPAC Name | This compound | [2][8] |

| SMILES String | O=C1CCCCCCCCCCCCCC1 | [1][2] |

| InChI Key | OSOIQJGOYGSIMF-UHFFFAOYSA-N | [2][9] |

Chemical Structure

The structure of this compound consists of a fifteen-membered carbon ring with a single ketone functional group.[5]

Figure 1: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound from Vegetable Oil

A novel and efficient method for the synthesis of this compound has been developed utilizing vegetable oil rich in 15-tetracosenic acid as a starting material.[10] This multi-step process involves ozonolysis, esterification, acyloin condensation, and reduction.[10]

Methodology:

-

Ozonolysis: The double bonds of the fatty acids in the vegetable oil are cleaved through ozonolysis.[10]

-

Esterification: The resulting ozonides are converted into methyl esters.[10]

-

Acyloin Condensation: The diester undergoes an intramolecular acyloin condensation to form a cyclic α-hydroxy ketone (acyloin).[10]

-

Reduction: The acyloin is subsequently reduced to yield this compound.[10]

The overall yield for this process is reported to be approximately 38.5%.[11]

Figure 2: Workflow for the synthesis of this compound.

Analytical Characterization

The purity and structure of synthesized this compound can be confirmed using a suite of standard analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column, such as a DB-5ms, is typically suitable for separation.

-

Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparison to a spectral library (e.g., NIST).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals provide information about the electronic environment and connectivity of the protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For a solid sample like this compound, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.

-

Analysis: The KBr disk is placed in the path of an infrared beam. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the chemical bonds in the molecule. A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone.

Figure 3: General workflow for the analytical characterization.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific scientific literature detailing the direct involvement of this compound in cellular signaling pathways. Its primary application and research focus have been within the fragrance industry. However, for drug development professionals, any compound with a unique structure is a potential candidate for biological screening. The following diagram illustrates a general workflow for assessing the potential biological activity of a compound like this compound.

Figure 4: A logical workflow for screening a novel compound.

Conclusion

This compound is a well-characterized macrocyclic ketone with established chemical and physical properties. While its primary role has been in the fragrance industry, the synthetic methodologies and analytical protocols detailed in this guide provide a solid foundation for researchers interested in exploring this molecule for other applications. The lack of data on its biological activity presents an opportunity for new avenues of research, particularly in the context of drug discovery and development, where large, structurally unique macrocycles can exhibit interesting pharmacological properties. The workflows provided offer a starting point for the synthesis, analysis, and potential biological evaluation of this compound and its derivatives.

References

- 1. CN107915610B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. A novel synthesis method of this compound and cyclopentadecanolide from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 9. Ruzicka Large Ring Synthesis [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. synarchive.com [synarchive.com]

Cyclopentadecanone CAS number and molecular weight

An In-depth Technical Guide to Cyclopentadecanone

This technical guide provides a comprehensive overview of this compound (CAS No: 502-72-7), a macrocyclic ketone of significant interest in both the fragrance industry and as a versatile intermediate in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Core Chemical Identity and Properties

This compound, also known by trade names such as Exaltone, is a 15-membered ring ketone.[1][2][3] At room temperature, it is a white to off-white crystalline or waxy solid with a characteristic mild, sweet, and musk-like odor.[1] Its molecular structure and properties make it a valuable compound in various scientific and industrial fields.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 502-72-7 | [1][2][4] |

| Molecular Formula | C₁₅H₂₈O | [1][2][5] |

| Molecular Weight | 224.38 g/mol | [1][2][6][7] |

| Appearance | White to off-white crystalline solid or waxy substance | [1][6] |

| Odor | Mild, sweet, musk-like | [1][5] |

| Melting Point | 63-65 °C | [4][7] |

| Boiling Point | 338.3 °C at 760 mmHg; 120 °C at 0.3 mmHg | [4][7] |

| Density | ~0.9 g/cm³ | [4][8] |

| Flash Point | > 93.33 °C | [9] |

| Solubility | Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | [1][5][8] |

Spectroscopic Data

Characterization of this compound is typically performed using standard analytical techniques. The following data has been reported for the compound synthesized from vegetable oil sources.[10][11]

| Technique | Reported Data |

| IR (KBr) | 3411, 2928, 2855, 1710 (C=O), 1459, 1446, 1367, 1286, 1215, 1152, 1126, 720 cm⁻¹ |

| ¹H NMR (600 MHz, CDCl₃) | δ = 2.41-2.39 (4H, t), 1.64-1.62 (4H, m), 1.29 (20H, s) |

| ¹³C NMR (600 MHz, CDCl₃) | δ = 212.99 (C=O), 42.23, 27.69, 26.89, 26.83, 26.54, 26.39, 23.58 |

Synthesis and Manufacturing

This compound was first synthesized in the early 20th century.[1] Since then, various synthetic routes have been developed, reflecting its commercial importance.

Logical Overview of Synthetic Approaches

Multiple pathways exist for the synthesis of this compound, starting from different chemical precursors. The choice of route often depends on factors like raw material availability, cost, and desired yield.

Caption: Overview of major synthetic pathways to this compound.

Experimental Protocol: Synthesis from Vegetable Oil

A novel and sustainable synthesis has been demonstrated using Malania oleifera Chum oil, which is rich in nervonic acid.[10][11] This method provides a greener alternative to petroleum-based syntheses.

Objective: To synthesize this compound from a renewable vegetable oil source.

Materials and Apparatus:

-

Malania oleifera Chum oil[10]

-

Ozone generator

-

Glass reaction vessels

-

Standard laboratory glassware for extraction and purification

-

Analytical instruments: IR spectrometer, NMR spectrometer, GC-MS

Methodology:

-

Ozonolysis: The vegetable oil, containing unsaturated fatty acids like nervonic acid, is subjected to ozonolysis. This cleaves the double bonds within the fatty acid chains, creating shorter-chain dicarboxylic acids.

-

Esterification: The resulting mixture of acids is esterified, for example, by reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions to produce the corresponding diesters.

-

Acyloin Cyclization: The key step involves an intramolecular acyloin condensation of the long-chain diester. This reaction is typically carried out in an inert solvent with a reducing agent like sodium metal to form a cyclic α-hydroxy ketone.

-

Reduction/Oxidation: The resulting acyloin is then converted to the target ketone, this compound. This can involve a reduction of the hydroxyl group followed by oxidation or other related chemical transformations.

-

Purification: The crude product is purified using standard techniques such as distillation or chromatography to yield high-purity this compound.[10]

-

Characterization: The final product's identity and purity are confirmed by comparing its spectroscopic data (IR, ¹H NMR, ¹³C NMR, GC-MS) with a known standard.[10][11]

Experimental Workflow: Synthesis from Cyclododecene

An alternative industrial approach involves a ring-expansion strategy starting from readily available cyclododecene.[12]

Caption: Workflow for this compound synthesis via ring expansion.

Applications in Research and Drug Development

While renowned for its use in perfumery as a fixative and fragrance component, this compound also serves as an important building block in organic synthesis.[1][5][9]

-

Synthetic Intermediate: It is a precursor for the synthesis of more complex bioactive molecules and pharmaceuticals.[1] Its 15-carbon macrocyclic structure can be a key component in the total synthesis of natural products or novel therapeutic agents.

-

Research in Drug Delivery: While direct data on this compound is limited, related macrocyclic compounds like Cyclopentadecanolide are being explored for pharmaceutical applications.[13] These include roles in microencapsulation to enhance the solubility and bioavailability of poorly soluble drugs and in developing sustained-release formulations.[13] The physicochemical properties of this compound make it a candidate for similar research.

-

Potential Bioactivity: Researchers are investigating the potential antimicrobial, anti-inflammatory, and antioxidant properties of various macrocyclic ketones, an area where this compound could be a subject of future studies.[8]

Safety and Handling

This compound is generally considered to have low acute toxicity but should be handled in accordance with good industrial hygiene and safety practices.[1][14]

Handling and Storage Recommendations

| Guideline | Recommendation | Reference |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, open flames, and incompatible substances like strong oxidizing agents. | [5][6][14][15] |

| Handling | Use in areas with adequate ventilation. Avoid contact with skin and eyes and avoid inhalation of dust or vapors. Do not eat, drink, or smoke when handling. | [5][6][15][16] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles, and clothing. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | [5][6][14][16] |

First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[6][16]

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[6][15][16]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][15][16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[6][16]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. CAS 502-72-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:502-72-7 | Chemsrc [chemsrc.com]

- 5. This compound (502-72-7) | Reliable Chemical Trader [chemicalbull.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. 502-72-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. exaltone (Firmenich), 502-72-7 [thegoodscentscompany.com]

- 10. A novel synthesis method of this compound and cyclopentadecanolide from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN107915610B - Preparation method of this compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 16. This compound(502-72-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Historical Discovery and Synthesis of Cyclopentadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and synthesis of cyclopentadecanone, a macrocyclic ketone of significant interest in the fragrance industry and as a synthetic precursor. This document details the initial identification of this large-ring ketone, chronicles the pioneering synthetic methodologies, and presents detailed experimental protocols for key transformations. Quantitative data is summarized in tabular format for comparative analysis, and logical workflows are visualized through diagrams generated using the DOT language.

Historical Perspective: From Postulation to Isolation and Synthesis

The journey to understanding and creating large-ring carbocyclic compounds like this compound was a significant chapter in the history of organic chemistry. For a long time, the prevailing belief, influenced by Baeyer's strain theory, was that large rings would be too unstable to exist. However, the allure of understanding the chemical nature of natural musk fragrances, known for their potent and persistent odors, drove chemists to challenge this dogma.

The pivotal moment in the history of this compound came in 1926 , when the Swiss chemist Leopold Ružička achieved the first successful synthesis of this fifteen-membered ring ketone, which he named Exaltone . This work was part of his broader investigation into the constitution of natural musk compounds, muscone (B1676871) and civetone. Ružička's synthesis was a landmark achievement, not only for creating a valuable synthetic musk but also for demonstrating the viability of large carbocyclic rings, for which he was awarded the Nobel Prize in Chemistry in 1939.

While Ružička's synthesis predates its definitive isolation from natural sources, this compound was later identified as a naturally occurring compound. It is found in the scent glands of the North American muskrat (Ondatra zibethicus). However, the concentrations in natural sources are very low, making commercial extraction impractical and highlighting the importance of synthetic routes.

The following timeline outlines the key milestones in the discovery and synthesis of this compound:

Figure 1. Timeline of key events in the discovery and synthesis of this compound.

Key Synthetic Methodologies

The synthesis of this compound has evolved significantly since Ružička's initial report. The primary challenges in synthesizing macrocyclic ketones are overcoming the entropic barrier to intramolecular cyclization and avoiding competing intermolecular polymerization. Various strategies have been developed to address these challenges, with notable examples detailed below.

The Ružička Large-Ring Synthesis (1926)

The pioneering synthesis of this compound by Leopold Ružička involved the intramolecular ketonic decarboxylation of a long-chain dicarboxylic acid. The key step was the pyrolysis of the thorium salt of hexadecanedioic acid. The use of a metal salt template was crucial for bringing the ends of the long chain into proximity to facilitate cyclization.

Reaction Scheme:

HOOC-(CH₂₁₄)-COOH → Th[(OOC-(CH₂₁₄)-COO)]₂ → (CH₂)₁₄CO + ThO₂ + CO₂

While groundbreaking, this method suffered from very low yields, typically around 2-5%.

Synthesis from Cyclododecanone

More contemporary and industrially viable routes often start from the readily available 12-membered ring ketone, cyclododecanone. These methods involve ring expansion strategies. One common approach is a multi-step sequence that adds a three-carbon chain to cyclododecanone, followed by an intramolecular cyclization and rearrangement.

Synthesis from Vegetable Oils

A greener and more sustainable approach utilizes renewable resources, such as vegetable oils. For instance, Malania oleifera oil, which is rich in 15-tetracosenoic acid, can be converted to this compound. This process typically involves oxidative cleavage of the double bond in the fatty acid to form a dicarboxylic acid, followed by cyclization.

The general workflow for the synthesis of this compound from Malania oleifera oil is depicted below:

Figure 2. Workflow for the synthesis of this compound from Malania oleifera oil.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different synthetic routes to this compound, allowing for a comparative analysis of their efficiencies.

Table 1: Comparison of Key Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Overall Yield (%) | Reference |

| Ružička Synthesis | Hexadecanedioic acid | Thorium oxide | ~2-5 | Ružička, 1926 |

| From Cyclododecanone | Cyclododecanone | Multiple steps | Variable (e.g., ~40%) | Various |

| From Malania oleifera oil | 15-Tetracosenoic acid | O₃, H₂O₂, Na, Zn | ~38.5 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (MS) | m/z = 224.21 (M+) |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~1710 (C=O stretch) |

| ¹H NMR Spectroscopy (ppm) | ~2.4 (t, 4H, -CH₂-C=O), ~1.6 (m, 4H), ~1.3 (s, 20H) |

| ¹³C NMR Spectroscopy (ppm) | ~213 (C=O), ~42 (-CH₂-C=O), ~27, ~26, ~23 (-CH₂-) |

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic procedures discussed.

Protocol 1: Synthesis of this compound via the Ružička Method (Conceptual Protocol based on historical accounts)

Materials:

-

Hexadecanedioic acid

-

Thorium dioxide (ThO₂)

-

High-vacuum distillation apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of the Thorium Salt: Hexadecanedioic acid is intimately mixed with a stoichiometric amount of thorium dioxide.

-

Pyrolysis: The mixture is placed in a distillation flask and heated to a high temperature (typically 300-400 °C) under a high vacuum. The apparatus is flushed with an inert gas to prevent oxidation.

-

Distillation: The volatile products, including this compound, are distilled from the reaction mixture as they are formed. The distillation under high vacuum is crucial to remove the product from the high-temperature zone and prevent its decomposition.

-

Purification: The crude distillate is collected and purified by fractional distillation or recrystallization to yield pure this compound.

Note: This is a generalized protocol based on the principles of the Ružička cyclization. The original 1926 publication should be consulted for precise experimental details.

Protocol 2: Synthesis of this compound from Malania oleifera Oil[2][3]

This protocol is adapted from the work of Liu et al. and provides a modern, multi-step synthesis from a renewable feedstock.[2][3]

Step 1: Ozonolysis and Oxidation of Malania oleifera Oil [2][3]

Materials:

-

Malania oleifera oil (40.0 g)

-

Hexane (B92381) (300 mL)

-

Acetic acid (90 mL)

-

Ozone (O₃) generator

-

Hydrogen peroxide (H₂O₂, 30%, 40 mL)

-

Ice-water bath

Procedure:

-

A solution of Malania oleifera oil (40.0 g) in hexane (300 mL) and acetic acid (90 mL) is prepared in a suitable reaction vessel.[3]

-

The solution is cooled to 0 °C in an ice-water bath.[3]

-

Ozone gas is bubbled through the solution for 4 hours.[3]

-

After ozonolysis, hydrogen peroxide (30%, 40 mL) is added dropwise to the reaction mixture over a period of 3 hours at room temperature.[3]

-

The reaction mixture is then poured into ice water, leading to the precipitation of a solid product.[3]

-

The solid is collected by filtration, washed with water, and dried to yield the crude dicarboxylic acid mixture (Product P1, ~30 g).[3]

Materials:

-

Crude dicarboxylic acid mixture (P1, 30 g)

-

Methanol (B129727) (270 g)

-

Sulfuric acid (6 g)

-

Diethyl ether

Procedure:

-

The crude dicarboxylic acid mixture (30 g), methanol (270 g), and sulfuric acid (6 g) are combined and refluxed for 4 hours.[3]

-

After cooling, the mixture is extracted twice with diethyl ether (100 mL portions).[3]

-

The combined ether extracts are distilled to remove the solvent, yielding the dimethyl ester mixture (Product P2, ~30 g).[3]

Step 3: Acyloin Condensation [2][3]

Materials:

-

Dimethyl ester mixture (P2, 30 g)

-

Xylene (540 mL)

-

Pulverized sodium (10 g)

-

Ethanol

Procedure:

-

A solution of the dimethyl ester mixture (30 g) in xylene (40 mL) is prepared.[3]

-

This solution is added to a refluxing suspension of pulverized sodium (10 g) in xylene (500 mL) under a nitrogen atmosphere over 1 hour.[3]

-

The reaction mixture is refluxed for an additional hour.[3]

-

Ethanol (150 mL) is then slowly added to the reactor at 80 °C to quench the unreacted sodium.[3]

-

After cooling to room temperature, the mixture is worked up to isolate the crude acyloin.[3]

Step 4: Reduction to this compound [2][3]

Materials:

-

Crude acyloin (~16.0 g)

-

Zinc powder (4 g)

-

Hydrochloric acid (16 mL)

Procedure:

-

Hydrochloric acid (16 mL) is added to a mixture of the crude acyloin (~16.0 g) and zinc powder (4 g) over 1 hour at 110 °C.[3]

-

The reaction is maintained at this temperature for another 30 minutes.[3]

-

After cooling, the mixture is extracted with benzene (200 mL) and washed with water.[3]

-

The benzene is removed under reduced pressure, and the residue is purified by vacuum distillation to afford this compound (yield ~16.0 g, purity ~97.4%).[3]

This in-depth guide provides a foundational understanding of the historical context, synthetic evolution, and practical execution of methods to obtain this compound. The provided data and protocols serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and fragrance science.

References

The Occurrence of Cyclopentadecanone in Animal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecanone, and its methylated derivative muscone (B1676871) (3-methylthis compound), are macrocyclic ketones renowned for their characteristic musk fragrance. For centuries, these compounds, primarily sourced from the glandular secretions of the male musk deer, have been highly valued in traditional medicine and the perfume industry. This technical guide provides an in-depth exploration of the natural occurrence of this compound in animal glands, detailing its presence in various species, the experimental protocols for its analysis, and the current understanding of its biosynthetic and regulatory pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the biology, chemistry, and potential applications of this significant natural product.

Natural Occurrence and Quantitative Data

This compound and its derivatives are primarily found in the glandular secretions of a select few mammal species, where they are believed to function as pheromones for territorial marking and attracting mates. The most well-documented source is the musk deer, but its presence has also been confirmed in other animals.

Key Animal Sources:

-

Musk Deer (e.g., Moschus berezovskii, Moschus moschiferus) : The preputial gland of the male musk deer produces a secretion, known as musk, which is the most famous natural source of muscone.[1][2][3] High-quality musk is characterized by a muscone concentration exceeding 2%.[4] this compound is also a significant constituent of musk.[2][3]

-

African Civet (Civettictis civetta) : The perineal gland secretion of the African civet contains a complex mixture of volatile compounds, including this compound, which is one of the more abundant components.[5][6][7]

-

Muskrat (Ondatra zibethicus) : The perineal glands of the muskrat also secrete a musk-like substance. This compound has been identified as a key component and a potential metabolic precursor to other macrocyclic ketones in these secretions.[8][9]

Quantitative Data Summary

The concentration of this compound and its derivatives can vary based on the species, age, and reproductive status of the animal. The following table summarizes the available quantitative data.

| Animal Species | Gland | Compound | Concentration / Relative Abundance | Reference(s) |

| Forest Musk Deer (Moschus berezovskii) | Preputial Gland | Muscone | > 2% in high-quality musk | [4] |

| Forest Musk Deer (Moschus berezovskii) | Preputial Gland | This compound | Present, negatively correlated with testosterone (B1683101) and estradiol (B170435) in early secretion | [2][3] |

| African Civet (Civettictis civetta) | Perineal Gland | This compound | One of five most abundant components (64.62-80.93% of average percent area of chromatogram combined) | [6][7] |

| Muskrat (Ondatra zibethicus) | Scent Gland | This compound | Identified as a main component | [8] |

Experimental Protocols

The analysis of this compound from animal gland secretions involves several key steps, from sample collection and extraction to instrumental analysis.

Sample Collection and Extraction

-

Gland Secretion Collection : Glandular secretions are carefully collected from the animal. For musk deer, the musk pod is excised, and the granular musk is collected. For civets and muskrats, the perineal glands are swabbed or the secretions are gently expressed.

-

Solvent Extraction : The collected material is then subjected to solvent extraction to isolate the lipophilic compounds, including this compound.

-

Protocol for Musk : A dried musk sample (e.g., 50 mg) is dissolved in dichloromethane (B109758) (1 mL). The solution is then filtered through a micropore filter (0.22 μm) prior to GC-MS analysis.[10] An alternative method involves extraction with a 3:1 methanol-chloroform mixture, followed by homogenization, sonication, and centrifugation.[11][12]

-

Protocol for Civet Secretion : Hexane (B92381) is a commonly used solvent for the extraction of volatile compounds from civet musk.[6]

-

-

Purification (Optional) : For isolation of pure this compound, column chromatography is often employed.

-

Column Chromatography Protocol : The crude extract is applied to a silica (B1680970) gel column. Elution is performed with a gradient of non-polar to moderately polar solvents (e.g., hexane and dichloromethane mixtures). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify those containing this compound.[13][14]

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the quantification of this compound and muscone due to their volatility and the complexity of the matrix.

-

Sample Preparation for GC-MS : A one-step liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common method for preparing biological samples for GC-MS analysis.[10][12]

-

GC-MS Parameters :

-

Gas Chromatograph (GC) System : Agilent 7890A or equivalent.[11][15]

-

Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[10][11][16]

-

Injector Temperature : 280 °C.[11]

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.[11]

-

Oven Temperature Program : An initial temperature of around 80-100°C, held for a few minutes, followed by a ramp up to 280-300°C.[11][16]

-

Mass Spectrometer (MS) System : Agilent 5975C or equivalent.[11][15]

-

Acquisition Mode : Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[10][11]

-

Biosynthesis and Regulatory Pathways

Proposed Biosynthetic Pathway of Muscone

The biosynthesis of muscone is believed to originate from fatty acid metabolism. While the complete pathway is still under investigation, a proposed sequence of enzymatic reactions has been outlined.[1][4]

The pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). Fatty acid synthase (FASN) then catalyzes the elongation of the fatty acid chain. A key step is the incorporation of a methyl group, likely from methylmalonyl-CoA, leading to the formation of 14-methylpentadecanoic acid. This is followed by ω-hydroxylation catalyzed by a cytochrome P450 monooxygenase (CYP). The final step is an intramolecular cyclization of the resulting ω-hydroxy fatty acid, catalyzed by a lactonizing lipase (B570770) (LipL), to form the 15-membered ring of muscone.[1][4][17]

Hormonal Regulation of this compound and Muscone Production

The production of this compound and muscone in musk deer is thought to be under hormonal control, with sex hormones playing a significant regulatory role.

Studies have shown a significant negative correlation between the fecal levels of testosterone and estradiol and the content of muscone and this compound in the musk of musk deer during the early stages of secretion.[2][3][18] This suggests that these sex hormones play a major role in regulating the composition of musk. The classical mechanism of action for these steroid hormones involves binding to their respective nuclear receptors (Androgen Receptor and Estrogen Receptor), which then act as transcription factors to regulate the expression of target genes, including those encoding the enzymes of the biosynthetic pathway.[19][20][21][22][23] Non-classical signaling pathways, involving rapid, non-genomic effects and activation of intracellular kinase cascades, may also play a role in modulating the activity of these enzymes.[19][20][23] In muskrats, androgen has been shown to be important in regulating the synthesis of pheromones in the scent gland.[24][25]

Conclusion

The natural occurrence of this compound and its derivatives in animal glands represents a fascinating area of chemical ecology and biochemistry. The detailed understanding of its distribution, biosynthesis, and regulation is not only crucial for conservation efforts, particularly for the endangered musk deer, but also holds significant potential for the development of sustainable biotechnological production methods for these valuable compounds. The experimental protocols and pathway information provided in this guide offer a solid foundation for further research in this field, with potential applications in drug discovery, perfumery, and beyond. Further investigation into the precise enzymatic mechanisms and the intricate details of the signaling pathways will undoubtedly unveil new opportunities for the scientific and industrial communities.

References

- 1. benchchem.com [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Sex hormones play roles in determining musk composition during the early stages of musk secretion by musk deer (Moschus berezovskii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. composition of perineal gland secretion (musk) from the african civet civeticttis civetta (schreber, 1776) | International Journal of Current Research [journalcra.com]

- 7. journalcra.com [journalcra.com]

- 8. Mass Spectrometry Imaging of Lipids in the Scent Glands of Muskrat (Ondatra zibethicus) in Different Reproductive Statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and Characterization of Muscone Oil-Based Cyclodextrin Metal–Organic Frameworks: Molecular Dynamics Simulations and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN114480513A - A method for in vitro synthesis of muskone by gene editing yeast - Google Patents [patents.google.com]

- 18. Sex hormones play roles in determining musk composition during the early stages of musk secretion by musk deer (Moschus berezovskii). | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. cusabio.com [cusabio.com]

- 23. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Musk gland seasonal development and musk secretion are regulated by the testis in muskrat (Ondatra zibethicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Androgen plays an important role in regulating the synthesis of pheromone in the scent gland of muskrat - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentadecanone: A Technical Guide to its Olfactory Profile and Odor Threshold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadecanone, a macrocyclic ketone, is a cornerstone of the musk fragrance family, valued for its persistent and versatile scent profile. This technical guide provides an in-depth exploration of the olfactory characteristics of this compound, including its detailed scent description and a review of its odor threshold. The document outlines the sophisticated experimental protocols used to define these properties and delves into the molecular signaling pathways responsible for its perception. This guide is intended to be a comprehensive resource for professionals in fragrance science, sensory research, and drug development who are engaged with the study and application of macrocyclic musks.

Olfactory Profile of this compound

This compound possesses a complex and highly valued olfactory profile. It is predominantly characterized by a powerful and elegant musk scent.[1][2] This primary note is often accompanied by sweet and powdery nuances, contributing to its widespread use as a fixative in perfumery, where it enhances the longevity of more volatile fragrance components.[1][3] The scent is also described as having animalic undertones, reminiscent of natural Tonkin musk.[2][4] At high dilutions, its potency becomes more apparent, revealing a soft and warm character.[1][4]

The multifaceted scent profile of this compound allows for its versatile application in a wide range of fragrance compositions, from fine perfumes to cosmetics and other scented products.[5][6] Its chemical structure, a 15-membered carbon ring with a ketone functional group, is responsible for its characteristic musk odor.[6][7]

Odor Threshold of this compound

The odor threshold is a critical parameter for fragrance ingredients, representing the minimum concentration at which a substance can be detected by the human olfactory system. While extensive research has been conducted on the olfactory properties of this compound, a precise, publicly available quantitative odor threshold value is not readily found in the scientific literature. However, studies have been conducted to determine the olfactory detection thresholds for a range of musk odorants, including this compound, though the specific data has not been widely disseminated.[8]

For a comparative perspective, the odor thresholds of other macrocyclic and synthetic musks have been reported. This data provides a valuable context for understanding the relative potency of this compound within the broader family of musk compounds.

Table 1: Comparative Odor Thresholds of Selected Musk Compounds

| Compound | Chemical Class | Odor Threshold |

| (R)-Muscone | Macrocyclic Ketone | 4.5 ng/L in air |

| l-Muscone | Macrocyclic Ketone | 61 ppb (in water) |

| d-Muscone | Macrocyclic Ketone | 233 ppb (in water) |

| Galaxolide (potent isomers) | Polycyclic Musk | ≤ 1 ng/L in air |

| Musk Ketone | Nitro Musk | 0.1 ng/L in air |

Note: The odor threshold can be influenced by the medium (e.g., air, water) and the specific methodology used for its determination.[9]

Experimental Protocols

The characterization of the olfactory profile and the determination of the odor threshold of a fragrance compound like this compound involve rigorous and standardized experimental protocols. These methodologies are designed to ensure the reliability and reproducibility of the sensory data.

Determination of Odor Threshold

A widely accepted standard for determining odor thresholds is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[9][10][11] This method involves presenting a panel of trained sensory assessors with a series of samples of the odorant at increasing concentrations, alongside one or more blank samples.

Key Steps of the ASTM E679 Protocol:

-

Panelist Selection and Training: A panel of assessors is selected and trained to recognize and respond to the specific odorant being tested.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made to create a range of concentrations, typically in geometric progression.

-

Presentation: The samples are presented to the panelists in a controlled environment with odor-free air. A common approach is the "three-alternative forced-choice" (3-AFC) method, where two blanks and one odorant sample are presented, and the panelist must identify the sample that is different.

-

Ascending Concentration Series: The test begins with a concentration below the expected threshold and gradually increases.

-

Threshold Determination: The individual threshold is typically defined as the geometric mean of the last concentration not correctly identified and the first concentration that is correctly identified. The group threshold is then calculated from the individual thresholds.

Olfactory Profile Characterization

The detailed olfactory profile of a compound is often determined using Gas Chromatography-Olfactometry (GC-O) . This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][2][4][12][13]

GC-O Experimental Protocol:

-

Sample Injection: A solution of this compound is injected into the gas chromatograph.

-

Chromatographic Separation: The compound travels through a capillary column, separating it from any impurities.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.

-

Olfactory Detection: The other stream is directed to a sniffing port, where a trained assessor inhales the effluent and provides a detailed description of the perceived odor. The assessor also notes the intensity and duration of the odor.

-

Data Correlation: The timing of the odor perception is correlated with the peaks on the chromatogram, allowing for the precise identification of the compound responsible for a specific scent.

Signaling Pathways in this compound Perception

The perception of this compound and other macrocyclic musks is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The key human olfactory receptor identified to respond to macrocyclic ketones like this compound is OR5AN1 .[8][14][15] The binding of a this compound molecule to OR5AN1 triggers a conformational change in the receptor, initiating a G-protein-mediated signaling cascade.

The Olfactory Signaling Cascade:

-

Receptor Binding: this compound binds to the OR5AN1 receptor.

-

G-protein Activation: The activated receptor interacts with a heterotrimeric G-protein (Gαolf). This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the βγ subunits.

-

Adenylyl Cyclase Activation: The dissociated Gαolf subunit activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the musk odor.

Conclusion

This compound remains a vital component in the palette of fragrance creators due to its distinctive and desirable olfactory profile. While a precise public odor threshold value is elusive, comparative data with other musks confirm its high potency. The sensory perception of this macrocyclic ketone is underpinned by a well-characterized signaling pathway initiated by the OR5AN1 receptor. A thorough understanding of its scent characteristics, the methodologies for their evaluation, and the biological mechanisms of its perception is essential for its effective application and for the development of novel fragrance ingredients. This guide provides a foundational technical overview to support ongoing research and development in the fields of fragrance science and sensory perception.

References

- 1. opac.bhamada.ac.id [opac.bhamada.ac.id]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. musk ketone, 81-14-1 [thegoodscentscompany.com]

- 7. Odor Detection Thresholds in a Population of Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olfactory adaptation, threshold shift and recovery at low levels of exposure to methyl isobutyl ketone (MIBK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. publisherspanel.com [publisherspanel.com]

- 11. env.go.jp [env.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Cyclopentadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclopentadecanone (CAS No: 502-72-7), a macrocyclic ketone of significant interest in various scientific domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Triplet | 4H | -CH₂-C(=O)-CH₂- |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-C(=O)- |

| ~1.3 | Multiplet | 20H | -(CH₂)₁₀- |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C=O |

| ~40 | -CH₂-C(=O) |

| ~28 | -CH₂-CH₂-C(=O) |

| ~27 | -(CH₂)n- |

Note: Data acquired in CDCl₃.[1][2][3] Peak assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (asymmetric) |

| ~2855 | Strong | C-H stretch (symmetric) |

| ~1715 | Strong | C=O stretch (ketone)[4][5] |

| ~1465 | Medium | C-H bend (scissoring) |

Note: The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4][5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 224 | Moderate | [M]⁺ (Molecular Ion)[6][7] |

| 58 | High | [C₃H₆O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Note: The fragmentation pattern is consistent with a large cyclic ketone. The molecular formula is C₁₅H₂₈O, with a molecular weight of approximately 224.38 g/mol .[7][8]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).

Instrumentation and Data Acquisition:

-

The NMR tube is placed in a spinner and inserted into the NMR spectrometer (e.g., a 600 MHz instrument).[1]

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

For ¹H NMR , a standard single-pulse experiment is performed. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The chemical shift axis is calibrated using the TMS signal at 0.0 ppm.

-

Peak integration and multiplicity analysis are performed on the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal (e.g., a diamond crystal).

-

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is acquired to account for atmospheric and instrumental interferences.

-

The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

This stock solution is further diluted to a final concentration suitable for injection (e.g., 1-10 µg/mL).

-

The final solution is filtered to remove any particulate matter.

Instrumentation and Data Acquisition:

-

The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC separates the components of the sample, with this compound eluting at a specific retention time.

-

Upon entering the MS, the molecules are ionized using Electron Ionization (EI), typically at 70 eV.

-

The resulting charged fragments and the molecular ion are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Processing:

-

A mass spectrum is generated by plotting the relative intensity of the ions against their m/z values.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. This compound | C15H28O | CID 10409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of Cyclopentadecanone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Cyclopentadecanone (CAS No. 502-72-7), a macrocyclic ketone widely utilized in the fragrance and flavor industries. An understanding of its solubility is critical for formulation, synthesis, and quality control. This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and illustrates the workflow for this process.

Introduction to this compound

This compound (C₁₅H₂₈O), also known as Exaltone®, is a white to pale yellow crystalline or waxy solid with a characteristic musky odor.[1][2] Its large fifteen-carbon ring structure makes it a relatively non-polar compound.[1] This molecular structure dictates its solubility behavior, generally adhering to the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents such as water but is readily soluble in a variety of organic solvents.[1][3][4] The solubility can also be influenced by temperature, with an increase in temperature generally leading to enhanced solubility.[1]

Solubility Data

Quantitative, temperature-specific solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, numerous sources qualitatively describe its solubility. The table below summarizes this information. For structurally similar macrocyclic ketones, such as musk ketone, solubility has been shown to be highest in ethyl acetate, followed by n-butanol, ethanol, and methanol.[5]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Reported Solubility | Citation(s) |

| Polar Protic | Ethanol | Soluble | [1][2][3] |

| Methanol | Soluble | [4] | |

| Polar Aprotic | Acetone | Soluble | [1][2] |

| Non-Polar | Chloroform | Soluble | [1][4] |

| Diethyl Ether | Soluble | [3][4] | |

| Benzene | Practically Insoluble | [6] | |

| Aqueous | Water | Insoluble | [2][3][4][7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent, based on the static equilibrium or isothermal saturation method.[5][8] This method is robust for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

3.1 Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath or incubator with temperature control (e.g., ±0.1 °C)

-

Analytical balance (readability ±0.1 mg)

-

Glass screw-cap vials (e.g., 20 mL)

-

Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

3.2 Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of screw-cap vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic water bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Agitate the vials continuously using a mechanical shaker or magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature, but a period of 24 to 72 hours is typical.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 6 hours to allow the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry container (e.g., a small beaker or evaporating dish). This step removes any microscopic undissolved particles.[9]

-

Gravimetric Analysis: Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

-

Final Weighing: Once all the solvent has evaporated and the residue is dry, cool the container in a desiccator to room temperature and weigh it again. The final mass corresponds to the mass of the dissolved this compound.

3.3 Calculation of Solubility The solubility can be expressed in various units. A common expression is grams of solute per 100 g of solvent.

Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Where:

-

Mass of dissolved solute = (Mass of container + solute residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + solute residue)

Visualization of Experimental Workflow

The logical flow of the solubility determination process is critical for ensuring reproducible and accurate results. The following diagram, generated using Graphviz, outlines the key steps of the isothermal saturation method described above.

Caption: Workflow for determining solubility via the isothermal saturation method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. This compound (502-72-7) | Reliable Chemical Trader [chemicalbull.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopentadecanolide | 106-02-5 [chemicalbook.com]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic and Physical Properties of Cyclopentadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecanone, also known under trade names such as Exaltone®, is a macrocyclic ketone with a 15-membered carbon ring.[1][2] It is a significant compound in the fragrance industry, prized for its strong, musky odor, and also serves as a valuable intermediate in organic synthesis.[1][3] Understanding its thermodynamic and physical properties is crucial for its application in perfumery, for predicting its behavior in various chemical processes, and for assessing its potential role in drug development and biological systems. This guide provides a comprehensive overview of the key physicochemical data for this compound, details the experimental protocols for their determination, and illustrates relevant experimental workflows.

Quantitative Data Summary

The physical and thermodynamic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O | [1][4][5] |

| Molecular Weight | 224.38 g/mol | [4][5][6] |

| CAS Number | 502-72-7 | [4][5][6] |

| Appearance | White to off-white crystalline solid or waxy substance.[1][3] | [1][3] |

| Odor | Powerful, sweet, musky, and animalic.[6][7] | [6][7] |

| Melting Point | 63-65 °C | [4][6][8] |

| Boiling Point | 120 °C @ 0.3 mmHg 338 °C @ 760 mmHg | [4][8][9] |

| Density | 0.897 g/mL at 25 °C | [3][4][8] |

| Flash Point | > 93.33 °C | [6] |

| Refractive Index | 1.4483 @ 102 °C | [9][10] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Vapor Pressure | 0.000099 mmHg @ 25 °C 0.009 Pa @ 40 °C | [4][6] |

| Heat of Combustion (ΔcH°solid) | -2249.6 ± 2.2 kcal/mol | [11] |

| Enthalpy of Sublimation (ΔsubH) | 86.0 ± 0.6 kJ/mol @ 305 K | [12][13] |

| Enthalpy of Vaporization (ΔvapH°) | 58.2 kJ/mol | [9] |

| Octanol/Water Partition Coefficient (logP) | 5.564 - 5.84 | [6][9] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | 578 µg/L @ 20 °C (practically insoluble) | [1][4][14] |

| Ethanol | Soluble | [4][6][14] |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Acetone | Soluble | [3] |

Experimental Protocols

Detailed methodologies for determining the key thermodynamic and physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to this compound.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of this compound.[2]

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[15]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[2]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[2]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[5]

-

The melting point range is reported as T1-T2. A narrow range (0.5-1.0°C) is indicative of high purity.[2]

-

Determination of Boiling Point (Distillation Method)

For determining the boiling point at a specific pressure, a distillation setup is commonly employed.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and a vacuum source for reduced pressure measurements.[10]

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.[16]

-

The liquid is heated gently. For reduced pressure measurements, the system is evacuated to the desired pressure.

-

As the liquid boils, the vapor rises, condenses, and collects in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point at the given pressure.[10]

-

Determination of Enthalpy of Combustion (Bomb Calorimetry)

The enthalpy of combustion is determined by measuring the heat released during the complete combustion of the substance in a constant-volume system.

-

Apparatus: Oxygen bomb calorimeter, benzoic acid (standard), sample press, ignition wire, and a precise thermometer.

-

Procedure:

-

A pellet of a known mass of this compound is prepared.

-

The pellet is placed in the sample holder inside the bomb, with an ignition wire in contact with it.

-

The bomb is sealed and pressurized with excess pure oxygen.

-

The bomb is submerged in a known volume of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically, and the temperature of the water is monitored until it reaches a maximum.

-

The heat capacity of the calorimeter is determined by combusting a standard substance like benzoic acid.[7]

-

The heat released by the combustion of this compound is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature.[17] The enthalpy of combustion is then calculated per mole of the substance.[17]

-

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

-

Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical balance, and a method for quantifying the concentration of this compound (e.g., HPLC or GC).

-

Procedure:

-

1-octanol (B28484) and water are mutually saturated by shaking them together for 24 hours.[14]

-

A known amount of this compound is dissolved in the 1-octanol phase.

-

The 1-octanol solution is mixed with the water phase in a separatory funnel at a known volume ratio.

-

The mixture is shaken until equilibrium is reached.[14]

-

The two phases are separated, by centrifugation if necessary to break up emulsions.[1]

-

The concentration of this compound in both the 1-octanol (C_o) and water (C_w) phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio P = C_o / C_w. The LogP is the base-10 logarithm of this value.[14]

-

Visualizations

The following diagrams illustrate logical workflows and relationships relevant to the study of this compound's properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. researchgate.net [researchgate.net]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 8. athabascau.ca [athabascau.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vernier.com [vernier.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. researchgate.net [researchgate.net]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. byjus.com [byjus.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. alevelh2chemistry.com [alevelh2chemistry.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of Cyclopentadecanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological data for Cyclopentadecanone (CAS No. 502-72-7). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding for professionals working with this compound.

Chemical and Physical Properties

This compound, also known as Exaltone, is a macrocyclic ketone widely used in the fragrance industry.[1] It is a white to off-white crystalline solid or waxy substance with a characteristic musky odor.[2][3] Its properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₈O | [1][4] |

| Molecular Weight | 224.39 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid or flakes | [2][3] |

| Odor | Musky, sweet | [1][2] |

| Melting Point | 63-67 °C | [5][6] |

| Boiling Point | 338 °C at 760 mmHg; 120 °C at 0.3 mmHg | [5][6][7] |

| Density | 0.89 g/cm³ at 25 °C | [7] |

| Flash Point | 145 °C (closed cup) | [2] |

| Solubility | Insoluble in water; soluble in alcohol, oils, and most organic solvents | [1][2][7] |

| Vapor Pressure | 0.0001 mmHg at 25 °C | [7] |

Hazard Identification and GHS Classification

According to the majority of available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[4][8][] However, some sources classify it as a skin and eye irritant.[2] It is important to note that for a significant percentage of reports, no GHS hazard criteria were met.[]

Potential Health Effects: [2][7][10]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation. Prolonged exposure may lead to dermatitis.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause irritation of the digestive tract.

The toxicological properties of this substance have not been fully investigated.[7][10]

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure safety when working with this compound.

-